molecular formula C26H29N3O3 B2660310 2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide CAS No. 1234943-47-5

2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B2660310
CAS No.: 1234943-47-5
M. Wt: 431.536
InChI Key: RNNIIWCVRSTAGM-UHFFFAOYSA-N
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Description

2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound features a benzhydrylureido group, a phenyl ring, and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves multiple steps:

    Formation of Benzhydrylurea: The initial step may involve the reaction of benzhydrylamine with an isocyanate to form benzhydrylurea.

    Attachment to Phenyl Ring: The benzhydrylurea is then attached to a phenyl ring through a substitution reaction.

    Formation of Acetamide: The final step involves the reaction of the intermediate with an acetamide derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions may yield amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydrylurea oxides, while reduction may produce benzhydrylamine derivatives.

Scientific Research Applications

2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide may have several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzhydrylurea Derivatives: Compounds with similar benzhydrylurea groups.

    Phenylacetamides: Compounds with phenyl and acetamide moieties.

    Hydroxyalkyl Derivatives: Compounds with hydroxyalkyl groups.

Uniqueness

2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[4-(benzhydrylcarbamoylamino)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-26(2,18-30)29-23(31)17-19-13-15-22(16-14-19)27-25(32)28-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,24,30H,17-18H2,1-2H3,(H,29,31)(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNIIWCVRSTAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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